
Oxilorphan
Overview
Description
Oxilorphan (C₂₀H₂₇NO₂) is a fully synthetic morphinan derivative with narcotic antagonist properties, structurally characterized by a 14-hydroxy group shared with naloxone and naltrexone . It acts primarily as a κ-opioid receptor partial agonist and μ-opioid receptor antagonist, combining both antagonist and weak agonist effects . Developed in the 1970s, this compound was investigated for opioid addiction treatment due to its long-acting antagonism of morphine-induced effects in preclinical models .
Preparation Methods
Oxilorphan is synthesized through a series of chemical reactions involving morphinan derivatives. The synthetic route includes the acylation of 3-methoxy-Δ^6,7-morphinan, followed by stereospecific epoxidation, reduction of amide and epoxide functions, and demethylation to yield the final product
Chemical Reactions Analysis
Oxilorphan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the morphinan structure.
Substitution: Substitution reactions can introduce different substituents on the morphinan ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Properties
Oxilorphan acts on the opioid receptor system, exhibiting distinct properties:
- μ-opioid Receptor Antagonism : this compound functions as an antagonist at the μ-opioid receptors, effectively blocking the effects of opioid agonists such as morphine.
- κ-opioid Receptor Partial Agonism : It also exhibits partial agonist activity at κ-opioid receptors, which can lead to hallucinogenic and dissociative effects at higher doses .
Opioid Addiction Treatment
This compound was investigated for its potential in treating opioid addiction. Its antagonist properties at μ-opioid receptors could theoretically help mitigate the effects of opioid dependence. However, clinical trials indicated that side effects such as dysphoria and hallucinations limited its acceptability among patients .
Diuretic Effects
A study demonstrated that this compound increased urinary output without affecting fluid intake in subjects, suggesting potential applications in managing fluid balance .
Analgesic Activity
Although primarily an antagonist, this compound exhibited weak analgesic effects in specific models. It was noted to prevent phenylquinone-induced abdominal contractions at doses significantly higher than those required for antagonist activity .
Mechanistic Studies
Research involving this compound has contributed to understanding the structure-activity relationships among morphinan derivatives. Its interactions with opioid receptors have been pivotal in elucidating the mechanisms underlying opioid receptor modulation .
Case Studies
Mechanism of Action
Oxilorphan exerts its effects by binding to opioid receptors in the central nervous system. It acts as an antagonist at μ-opioid receptors, blocking the effects of opioid agonists. Additionally, it acts as a partial agonist at κ-opioid receptors, which can produce hallucinogenic and dissociative effects at higher doses . The molecular targets include the μ-opioid and κ-opioid receptors, and the pathways involved are related to opioid receptor signaling .
Comparison with Similar Compounds
Pharmacological Potency
Oxilorphan’s potency varies significantly compared to other opioid antagonists (Table 1):
- Naloxone : Equipotent to naloxone in antagonizing morphine analgesia but shorter-acting in rodents .
- Naltrexone : 25% as potent as naltrexone parenterally, with weaker analgesic activity .
- Cyclazocine : 4× more potent than dl-cyclazocine in antagonism but 1/300 the analgesic potency .
Table 1: Relative Potency of Opioid Antagonists
Compound | Antagonist Potency (vs. This compound) | Analgesic Potency (vs. Morphine) |
---|---|---|
This compound | 1× (Reference) | 0.008× (Weak) |
Naloxone | 1× | Negligible |
Naltrexone | 4× | Negligible |
dl-Cyclazocine | 0.25× | 2.4× |
Butorphanol | Not directly comparable | 4–7× (κ-agonist activity) |
Duration of Action
In canine models, this compound’s antagonism of morphine effects lasted longer than naloxone but matched dl-cyclazocine . However, in squirrel monkeys, its discriminative stimulus effects (3.0 mg/kg) were shorter-lived than cyclazocine (0.1 mg/kg), suggesting species-specific pharmacokinetics .
Receptor Activity and Mechanism
- κ-Opioid Partial Agonism: this compound increases urinary output in rats at 20% efficacy compared to full κ-agonists like bremazocine, confirming partial agonism . This contrasts with pure antagonists (e.g., naloxone) and explains its hallucinogenic side effects .
- μ-Opioid Antagonism : Blocks morphine analgesia but lacks the efficacy of naltrexone in suppressing withdrawal symptoms .
- Benzomorphan Binding : Shares high affinity for benzomorphan-selective receptors, akin to cyclazocine and ethylketocyclazocine .
Clinical Efficacy and Side Effects
Table 2: Clinical Outcomes in Opioid Addiction Trials
Compound | Retention Rate (1 Year) | Common Side Effects |
---|---|---|
This compound | Low (Discontinuation due to CNS effects) | Hallucinations, nausea, dizziness |
Methadone | 50–70% | Sedation, constipation |
Buprenorphine | 60–75% | Mild respiratory depression |
Naltrexone | 30–50% | Hepatotoxicity (high doses) |
This compound’s partial κ-agonism induced dysphoria and hallucinations, reducing patient compliance . In contrast, methadone and buprenorphine (μ-agonists/partial agonists) showed better retention due to milder side effects and craving reduction .
Biological Activity
Oxilorphan , also known as L-BC-2605, is a synthetic compound belonging to the morphinan family, primarily recognized for its dual role as an opioid antagonist and a partial agonist at specific opioid receptors. It exhibits significant pharmacological properties, particularly in relation to the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) systems. Despite its promising profile, this compound was never commercially developed for therapeutic use.
This compound acts predominantly as a μ-opioid receptor antagonist , similar in potency to naloxone. However, it also functions as a κ-opioid receptor partial agonist , which can lead to unique behavioral effects, including dysphoria and potential hallucinogenic experiences at higher doses . The compound's dual activity is crucial in understanding its biological effects and potential clinical implications.
Analgesic Properties
Research indicates that this compound has relatively weak analgesic activity compared to traditional opioids. In various animal models, this compound demonstrated:
- Weak analgesic activity : While it was inactive in conventional thermal analgesic tests, it showed some effectiveness in preventing phenylquinone-induced abdominal contractions at very high doses (approximately 700 times higher than those needed for antagonistic effects) .
- Comparative Potency : this compound's analgesic potency was found to be about 120 times less than morphine and significantly less than dl-cyclazocine. However, it was more potent than naloxone and naltrexone in certain contexts .
Addiction Potential
Studies have suggested that this compound possesses a low potential for addiction. In chronic treatment scenarios, mice did not exhibit withdrawal symptoms when challenged with naloxone after being treated with this compound, indicating minimal physical dependence potential . This characteristic positions this compound favorably compared to more addictive opioids.
Central Nervous System Effects
In terms of central nervous system (CNS) activity:
- Minimal side effects : At doses up to 40 mg/kg subcutaneously, this compound did not produce significant CNS side effects, contrasting with other compounds such as dl-cyclazocine which caused pronounced effects at lower doses .
- Behavioral Effects : In squirrel monkeys, doses of 5 mg/kg led to mild ataxia and clonic convulsions, highlighting the potential for behavioral alterations at higher dosages .
Comparative Studies
A series of studies have compared this compound with other opioid antagonists:
Compound | MOR Activity | KOR Activity | Analgesic Potency (compared to Morphine) |
---|---|---|---|
This compound | Antagonist | Partial Agonist | 1/120 |
Naloxone | Antagonist | None | No analgesic activity |
Naltrexone | Antagonist | Weak Agonist | Weak analgesic activity |
dl-Cyclazocine | Antagonist | Agonist | 1/300 |
Clinical Trials
Although this compound was trialed for treating opioid addiction, its development was halted due to adverse effects related to its KOR agonism. Patients reported dysphoria and hallucinogenic effects that limited its acceptability in clinical settings .
Properties
CAS No. |
42281-59-4 |
---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1 |
InChI Key |
STBZIDOIKQNFCQ-HSALFYBXSA-N |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
42281-59-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-N-cyclopropylmethyl-3,14-dihydroxymorphinan oxilorphan oxilorphan hydrochloride oxilorphan hydrochloride, (+-)-isomer oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer oxilorphan tartrate (2:1), (R-(R*,R*))-isomer oxilorphan tartrate, (R-(R*,R*))-isomer oxilorphan, (+-)-isomer oxilorphan, (14alpha)-(+-)-isomer oxilorphan, (14alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.